molecular formula C20H19NO6 B2518294 Fmoc-d-asp-ome CAS No. 368443-82-7

Fmoc-d-asp-ome

Cat. No. B2518294
CAS RN: 368443-82-7
M. Wt: 369.373
InChI Key: UEUZUMRMWJUEMK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Asp-OMe, also known as (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid, is an aspartic acid derivative . It has a molecular weight of 369.37 . It is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The Fmoc-d-asp-ome molecule contains a total of 48 bonds. There are 29 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Fmoc-D-Asp-OMe is a solid substance . It has a molecular weight of 369.37 . It is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Incorporation into Solid Phase Peptide Synthesis Techniques

Fmoc-d-asp-ome is used in the synthesis of peptidyl-fluoromethyl ketones. The methodology involves coupling an aspartate fluoromethyl ketone to a linker and mounting it onto resin-bound methylbenzhydrylamine hydrochloride. This technique is utilized in standard Fmoc peptide procedures .

Synthesis of Fluoromethyl Ketones

Fmoc-d-asp-ome is used as a key synthon in the synthesis of bromomethyl ketone. This enables shorter synthesis and atom economy from commercially available Fmoc-Asp(OMe)-OH .

Formulation of Biocompatible Hydrogels

Fmoc-d-asp-ome is used in the formulation of biocompatible hydrogels suitable for different biomedical applications. The final material obtained is deeply dependent on the preparation method .

Preparation of Peptide Materials

Fmoc-d-asp-ome is used in the preparation of peptide materials. The local organization of this peptide fragment and its structural and macroscopic architecture is deeply affected by the preparation method and by the experimental conditions used to generate the supramolecular material .

pH-Controlled Ambidextrous Gelation

Fmoc-d-asp-ome is used in pH-controlled ambidextrous gelation. This application provides high thermal stability, thixotropic property, high kinetic and mechanical stability .

Use as a Drug Carrier

Fmoc-d-asp-ome is used as a drug carrier. This application provides cell viability to the selected cell type .

Safety And Hazards

Fmoc-D-Asp-OMe is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUZUMRMWJUEMK-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-asp-ome

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